Cas no 872459-87-5 (4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester)
4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-Fluoro-3-methoxycarbonylphenylboronic acid pinacol ester
- PILMRJXFJLIVFU-UHFFFAOYSA-N
- MB20476
- BENZOIC ACID, 2-FLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-, METHYL ESTER
- 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid pinacol ester
- MFCD16996316
- F52086
- EN300-336126
- AKOS027425860
- METHYL2-FLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOATE
- methyl 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 872459-87-5
- Z2050075376
- AS-48640
- DA-01848
- SCHEMBL2324789
- 4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester
-
- MDL: MFCD16996316
- Inchi: 1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3
- InChI Key: PILMRJXFJLIVFU-UHFFFAOYSA-N
- SMILES: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1C(=O)OC
Computed Properties
- Exact Mass: 280.1282174g/mol
- Monoisotopic Mass: 280.1282174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8
4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM217775-1g |
Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
872459-87-5 | 97% | 1g |
$163 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F886655-5g |
4-Fluoro-3-methoxycarbonylphenylboronic acid pinacol ester |
872459-87-5 | 98% | 5g |
1,620.00 | 2021-05-17 | |
| TRC | F402950-100mg |
4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester |
872459-87-5 | 100mg |
$178.00 | 2023-05-18 | ||
| TRC | F402950-250mg |
4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester |
872459-87-5 | 250mg |
$362.00 | 2023-05-18 | ||
| TRC | F402950-500mg |
4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester |
872459-87-5 | 500mg |
$661.00 | 2023-05-18 | ||
| A2B Chem LLC | AW40209-5g |
Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
872459-87-5 | 95% | 5g |
$108.00 | 2024-04-19 | |
| A2B Chem LLC | AW40209-25g |
Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
872459-87-5 | 95% | 25g |
$423.00 | 2024-04-19 | |
| Ambeed | A190652-250mg |
Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
872459-87-5 | 97% | 250mg |
$17.0 | 2025-04-16 | |
| Ambeed | A190652-1g |
Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
872459-87-5 | 97% | 1g |
$34.0 | 2025-04-16 | |
| Ambeed | A190652-5g |
Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
872459-87-5 | 97% | 5g |
$113.0 | 2025-04-16 |
4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester Suppliers
4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester
4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester: A Comprehensive Overview
The compound with CAS No. 872459-87-5, commonly referred to as 4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester, is a highly specialized boronic acid derivative that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is a derivative of phenylboronic acid, modified with a fluoro group at the para position and a methoxycarbonyl group at the meta position. The pinacol ester functional group further enhances its reactivity and versatility in various chemical reactions.
Boronic acids have long been recognized as valuable intermediates in organic synthesis due to their ability to participate in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds. The presence of the pinacol ester group in this compound not only stabilizes the boronic acid but also facilitates its use in cross-coupling reactions. Recent studies have highlighted the importance of such derivatives in constructing complex molecular architectures, particularly in the synthesis of biologically active compounds and advanced materials.
The 4-fluoro substitution on the aromatic ring introduces electronic effects that can influence the reactivity and selectivity of the compound in various reactions. Fluorine, being an electron-withdrawing group, can modulate the electronic environment of the aromatic ring, making it more susceptible to certain types of nucleophilic or electrophilic attacks. This property has been exploited in recent research to design more efficient catalysts and reaction pathways for organic transformations.
The 3-methoxycarbonyl group adds another layer of functionality to this compound. The methoxycarbonyl group is a versatile substituent that can participate in a wide range of reactions, including esterifications, amidations, and nucleophilic substitutions. Its presence allows for further functionalization of the compound, enabling chemists to tailor its properties for specific applications. For instance, recent studies have demonstrated the use of such derivatives in the synthesis of bioactive molecules with improved pharmacokinetic profiles.
From a synthetic perspective, the preparation of 4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester involves a series of carefully designed steps that ensure high purity and yield. The synthesis typically begins with the bromination or fluorination of an aromatic precursor, followed by nucleophilic substitution or coupling reactions to introduce the desired substituents. The final step involves the formation of the pinacol ester through a boronate esterification reaction, which is often catalyzed by acidic conditions.
Recent advancements in catalytic methods have significantly improved the efficiency and scalability of these syntheses. For example, researchers have developed novel catalysts that enable faster reaction rates and higher selectivities when forming boronate esters. These improvements have made it possible to produce 4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester on a larger scale while maintaining its high purity and stability.
In terms of applications, this compound has found extensive use in cross-coupling reactions due to its compatibility with palladium catalysts. The Suzuki-Miyaura coupling reaction remains one of the most prominent applications, where this boronic acid derivative reacts with aryl halides or other coupling partners to form biaryl structures. These biaryl compounds are valuable intermediates in drug discovery and materials science, as they often exhibit unique electronic and optical properties.
Beyond cross-coupling reactions, 4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester has also been employed in other types of organoboron chemistry. For instance, it has been used as a precursor for synthesizing boron-containing polymers and materials with tailored properties for electronic devices or sensors. Recent research has explored its potential in creating advanced materials with improved thermal stability and mechanical strength.
The versatility of this compound is further highlighted by its role in medicinal chemistry. Its ability to undergo multiple functionalizations makes it an ideal candidate for designing bioactive molecules with specific pharmacological properties. For example, researchers have utilized this derivative as a building block for synthesizing potential anticancer agents and inhibitors for various enzyme targets.
In conclusion, 4-Fluoro-3-Methoxycarbonylphenylboronic Acid Pinacol Ester (CAS No. 872459-87-5) stands out as a highly functionalized boronic acid derivative with diverse applications across multiple disciplines. Its unique combination of substituents—fluorine at the para position and methoxycarbonyl at the meta position—along with its pinacol ester functionality—makes it an invaluable tool for modern organic synthesis. As research continues to uncover new synthetic pathways and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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